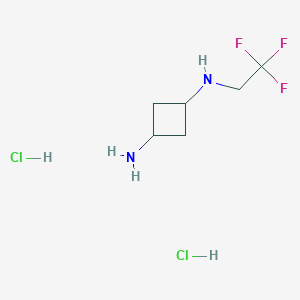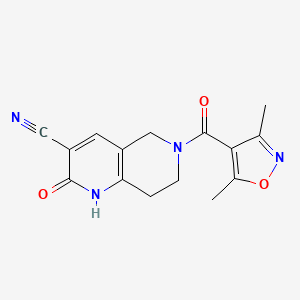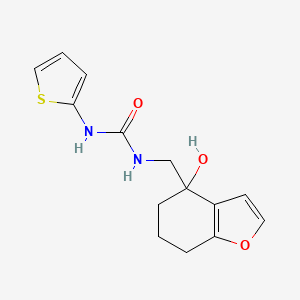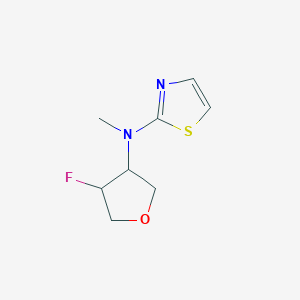![molecular formula C16H15N5O2S B2991704 Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-46-0](/img/structure/B2991704.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BPTM and is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Aplicaciones Científicas De Investigación
Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif is a key component in the design of organic photovoltaic materials. It acts as a strong electron acceptor, which is crucial for the development of high-efficiency solar cells. Research has shown that BTZ-based compounds can be used in the fabrication of ternary polymer solar cells (PSCs), enhancing their performance .
Fluorescent Sensors
BTZ derivatives are extensively used as fluorescent sensors due to their ability to emit light upon excitation. This property is particularly useful in the detection and quantification of various biological and chemical substances. They serve as powerful tools in analytical chemistry for sensing applications .
Bioimaging Probes
In the field of bioimaging, BTZ-based compounds are employed as probes for lipid droplets, mitochondria, and plasma membranes. Their fluorescence properties allow for the visualization of cellular components, aiding in the study of biological processes and disease diagnosis .
Organophotocatalysis
BTZ motifs are being explored as potential visible-light organophotocatalysts. They can initiate and accelerate chemical reactions upon light activation, which is a sustainable approach to chemical synthesis. This application is particularly relevant in green chemistry, where light is used as a ‘traceless’ reagent .
Hypoxia Inhibitors in Cancer Therapy
New boron-based BTZ derivatives have been synthesized as potential anticancer agents targeting tumor hypoxia. Hypoxia is a condition of low oxygen levels within tumor cells, which contributes to cancer progression. These compounds are designed to inhibit hypoxia, thereby impeding tumor growth .
Photodynamic Therapy (PDT)
BTZ-based compounds with amphiphilic structures are developed for use in photodynamic therapy, a treatment that utilizes light-sensitive compounds to produce reactive oxygen species that kill cancer cells. These compounds are designed to target lysosomes and mitochondria within cancer cells, making them effective agents in image-guided cancer PDT .
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)21-7-1-2-12(9-21)23-15-5-6-17-10-18-15/h3-6,8,10,12H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIVKFQRNDPQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)

![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)
![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)


![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)


